molecular formula C7H5ClINO2 B3043958 3-Chloro-2-iodo-5-nitrotoluene CAS No. 959575-00-9

3-Chloro-2-iodo-5-nitrotoluene

Cat. No.: B3043958
CAS No.: 959575-00-9
M. Wt: 297.48 g/mol
InChI Key: GFCNHHXMRPACAL-UHFFFAOYSA-N
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Description

3-Chloro-2-iodo-5-nitrotoluene is an aromatic compound with the molecular formula C7H5ClINO2 It is a derivative of toluene, where the methyl group is substituted with chlorine, iodine, and nitro groups at the 3, 2, and 5 positions, respectively

Scientific Research Applications

3-Chloro-2-iodo-5-nitrotoluene has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Potential use in the development of bioactive compounds for pharmaceutical research.

    Medicine: Investigation of its derivatives for potential therapeutic applications.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-Chloro-2-iodo-5-nitrotoluene involves electrophilic aromatic substitution . This process is polar and stepwise, and the key step is the attack of an electrophile at carbon to form a cationic intermediate . The aromatic ring is regenerated from this cationic intermediate by loss of a proton from the sp3-hybridized carbon .

Safety and Hazards

3-Chloro-2-iodo-5-nitrotoluene may cause skin irritation, serious eye irritation, and respiratory irritation . It is advised to avoid breathing dust/fume/gas/mist/vapors/spray and to use only outdoors or in a well-ventilated area . In case of skin contact, it is recommended to wash off immediately with plenty of water .

Future Directions

The future directions for the study of 3-Chloro-2-iodo-5-nitrotoluene could involve further exploration of its reaction kinetics and mechanisms . Rate constant calculations and branching ratio analyses could provide more insights into its behavior at different temperatures . Additionally, the potential applications of this compound in various industries could be explored.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Chloro-2-iodo-5-nitrotoluene typically involves multi-step reactions starting from readily available precursors. One common method involves the nitration of 2-iodotoluene to introduce the nitro group at the 5-position, followed by chlorination to introduce the chlorine atom at the 3-position. The reaction conditions often require the use of strong acids like sulfuric acid and nitric acid for nitration, and chlorinating agents such as thionyl chloride or phosphorus pentachloride for chlorination.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This could include the use of continuous flow reactors for better control over reaction parameters and the use of catalysts to enhance reaction rates. The purification of the final product is typically achieved through recrystallization or chromatography techniques.

Chemical Reactions Analysis

Types of Reactions

3-Chloro-2-iodo-5-nitrotoluene can undergo various types of chemical reactions, including:

    Substitution Reactions: The chlorine and iodine atoms can be substituted with other nucleophiles under appropriate conditions.

    Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst or metal hydrides.

    Coupling Reactions: The compound can participate in cross-coupling reactions such as Suzuki-Miyaura coupling, where the iodine atom is replaced with an aryl or alkyl group.

Common Reagents and Conditions

    Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide in polar aprotic solvents.

    Reduction: Catalysts like palladium on carbon or metal hydrides like lithium aluminum hydride.

    Coupling: Palladium catalysts and boronic acids or esters in the presence of a base.

Major Products

    Substitution: Products with different functional groups replacing the chlorine or iodine atoms.

    Reduction: 3-Chloro-2-iodo-5-aminotoluene.

    Coupling: Biaryl or alkyl-aryl compounds.

Comparison with Similar Compounds

Similar Compounds

  • 3-Chloro-2-iodotoluene
  • 3-Chloro-5-nitrotoluene
  • 2-Iodo-5-nitrotoluene

Uniqueness

3-Chloro-2-iodo-5-nitrotoluene is unique due to the presence of both chlorine and iodine atoms on the aromatic ring, which provides distinct reactivity patterns compared to compounds with only one halogen. The combination of nitro, chloro, and iodo substituents allows for a wide range of chemical transformations, making it a versatile intermediate in organic synthesis.

Properties

IUPAC Name

1-chloro-2-iodo-3-methyl-5-nitrobenzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5ClINO2/c1-4-2-5(10(11)12)3-6(8)7(4)9/h2-3H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GFCNHHXMRPACAL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1I)Cl)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5ClINO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

297.48 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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